Cas no 2228424-19-7 (3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol)

3-(3-Hydroxy-4-methoxyphenyl)methylazetidin-3-ol is a structurally distinct azetidine derivative featuring both hydroxyl and methoxy functional groups on its aromatic ring. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of the azetidine ring, known for its conformational rigidity, may enhance binding affinity in drug design applications. The hydroxyl and methoxy substituents offer sites for further derivatization, enabling tailored modifications for specific pharmacological targets. Its balanced polarity and moderate steric profile make it suitable for exploratory research in central nervous system (CNS) or enzyme-targeted therapeutics.
3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol structure
2228424-19-7 structure
商品名:3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol
CAS番号:2228424-19-7
MF:C11H15NO3
メガワット:209.241703271866
CID:6433963
PubChem ID:165650689

3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol
    • 3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
    • EN300-1835340
    • 2228424-19-7
    • インチ: 1S/C11H15NO3/c1-15-10-3-2-8(4-9(10)13)5-11(14)6-12-7-11/h2-4,12-14H,5-7H2,1H3
    • InChIKey: BFNRTGREFUQZQQ-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2C=CC(=C(C=2)O)OC)CNC1

計算された属性

  • せいみつぶんしりょう: 209.10519334g/mol
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 61.7Ų

3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835340-10.0g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
10g
$5221.0 2023-06-02
Enamine
EN300-1835340-10g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
10g
$5221.0 2023-09-19
Enamine
EN300-1835340-0.05g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
0.05g
$1020.0 2023-09-19
Enamine
EN300-1835340-0.25g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
0.25g
$1117.0 2023-09-19
Enamine
EN300-1835340-1.0g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
1g
$1214.0 2023-06-02
Enamine
EN300-1835340-5g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
5g
$3520.0 2023-09-19
Enamine
EN300-1835340-0.1g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
0.1g
$1068.0 2023-09-19
Enamine
EN300-1835340-2.5g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
2.5g
$2379.0 2023-09-19
Enamine
EN300-1835340-5.0g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
5g
$3520.0 2023-06-02
Enamine
EN300-1835340-0.5g
3-[(3-hydroxy-4-methoxyphenyl)methyl]azetidin-3-ol
2228424-19-7
0.5g
$1165.0 2023-09-19

3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-ol 関連文献

3-(3-hydroxy-4-methoxyphenyl)methylazetidin-3-olに関する追加情報

3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol: A Comprehensive Overview

3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol, also known by its CAS registry number CAS No. 2228424-19-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The compound is characterized by a azetidine ring system, which is a four-membered cyclic ether, and a substituted phenyl group that introduces hydroxyl and methoxy functionalities. These groups contribute to the compound's chemical reactivity, solubility, and bioavailability, making it a promising candidate for various therapeutic applications.

The synthesis of 3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol involves a series of well-defined organic reactions, including nucleophilic substitutions, oxidations, and reductions. Recent advancements in catalytic methodologies have enabled the efficient construction of the azetidine ring system, which is often challenging due to its strained structure. Researchers have explored the use of transition metal catalysts and asymmetric induction techniques to enhance the selectivity and yield of the synthesis process. These developments have not only improved the scalability of the compound's production but also opened avenues for exploring its stereochemical properties.

The pharmacological profile of 3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. For instance, the compound has shown inhibitory activity against certain kinases, which are key players in cancer progression. Additionally, its ability to cross the blood-brain barrier suggests its potential utility in treating central nervous system disorders.

In terms of applications, 3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol has been investigated as a lead compound for developing novel therapeutics. Its structural versatility allows for further modifications to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Researchers have employed computational modeling techniques to predict the compound's behavior in vivo, enabling rational drug design strategies. Furthermore, recent studies have explored the use of this compound as a building block for constructing more complex molecular architectures with enhanced bioactivity.

The environmental impact and safety profile of CAS No. 2228424-19-7 are also critical considerations in its development as a pharmaceutical agent. Regulatory agencies require comprehensive toxicity studies to ensure that the compound meets safety standards for human use. Recent research has focused on evaluating the compound's genotoxicity, mutagenicity, and potential for bioaccumulation. These studies are essential for determining the risks associated with exposure to the compound and guiding its responsible use in drug development.

In conclusion, 3-(3-Hydroxy-4-Methoxyphenyl)methylazetidin-3-ol represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure, coupled with advancements in synthetic methodologies and pharmacological research, positions it as a promising candidate for addressing unmet medical needs. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.